molecular formula C10H6ClNO3 B8368444 5-Chloro-2-phenyl-oxazole-4-carboxylic acid

5-Chloro-2-phenyl-oxazole-4-carboxylic acid

Cat. No.: B8368444
M. Wt: 223.61 g/mol
InChI Key: PSQOHJYEFOCELC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-phenyl-oxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H6ClNO3 and its molecular weight is 223.61 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H6ClNO3

Molecular Weight

223.61 g/mol

IUPAC Name

5-chloro-2-phenyl-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C10H6ClNO3/c11-8-7(10(13)14)12-9(15-8)6-4-2-1-3-5-6/h1-5H,(H,13,14)

InChI Key

PSQOHJYEFOCELC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Solution of 5-chloro-2-phenyl-oxazole-4-carboxylic acid ethyl ester (92 mg, 0.37 mmol) in a mixture solution of tetrahydrofuran, methanol and water (3:1:1, 5 mL) was treated with lithium hydroxide monohydride (44 mg, 1.1 mmol) at room temperature for two hours. After the reaction was complete, solvent was evaporated. To the residue, water was added, and pH value of the aqueous layer was adjusted to ˜1-2 by addition of dilute hydrochloride acid (1N). The white precipitation was collected by centrifugation to give 5-chloro-2-phenyl-oxazole-4-carboxylic acid (73 mg, 88%). LCMS calcd for C10H6ClNO3 (m/e) 223, obsd 224 (M+H).
Quantity
92 mg
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydride
Quantity
44 mg
Type
reactant
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Quantity
5 mL
Type
solvent
Reaction Step One

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